
8N38Ghs8QT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “8N38Ghs8QT” is known as PNU-278605. It has the molecular formula C18H22FN5O2S and a molecular weight of 391.463.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PNU-278605 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of advanced organic synthesis techniques, including the formation of oxazolidinone and piperazine derivatives .
Industrial Production Methods
Industrial production of PNU-278605 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, precise temperature control, and purification techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
PNU-278605 can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify its functional groups.
Substitution: It can undergo substitution reactions, particularly on the piperazine and oxazolidinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule .
Applications De Recherche Scientifique
PNU-278605 has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a tool for studying biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of specialized chemicals and materials
Mécanisme D'action
The mechanism of action of PNU-278605 involves its interaction with specific molecular targets. It is known to induce DNA damage and cell death by interfering with DNA synthesis and repair mechanisms. This makes it a potent agent for studying cellular responses to DNA damage and for developing new cancer therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Ethynylphenylalanine: A potent inhibitor of tryptophan hydroxylase, used in similar research applications.
PNU-159682: Another compound with a similar mechanism of action, used in antibody-drug conjugates for cancer therapy.
Uniqueness
PNU-278605 is unique due to its specific molecular structure, which allows it to interact with DNA in a distinct manner. This makes it particularly useful for studying DNA damage and repair mechanisms, as well as for developing targeted cancer therapies .
Propriétés
Numéro CAS |
354819-85-5 |
|---|---|
Formule moléculaire |
C18H22FN5O2S |
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
N-[[(5S)-3-[4-(4-cyanopiperazin-1-yl)-3-fluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]propanethioamide |
InChI |
InChI=1S/C18H22FN5O2S/c1-2-17(27)21-10-14-11-24(18(25)26-14)13-3-4-16(15(19)9-13)23-7-5-22(12-20)6-8-23/h3-4,9,14H,2,5-8,10-11H2,1H3,(H,21,27)/t14-/m0/s1 |
Clé InChI |
LOLVWDMKLHPHDD-AWEZNQCLSA-N |
SMILES isomérique |
CCC(=S)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)C#N)F |
SMILES canonique |
CCC(=S)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



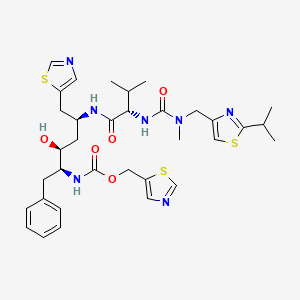

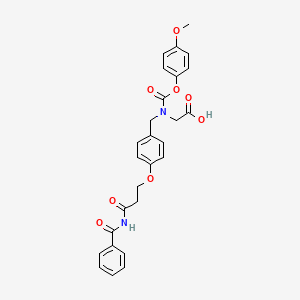
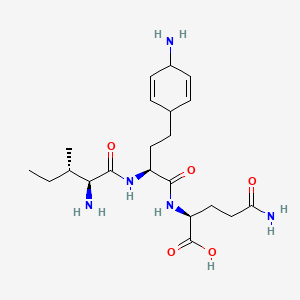

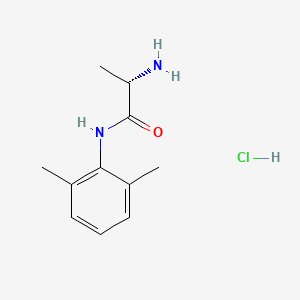

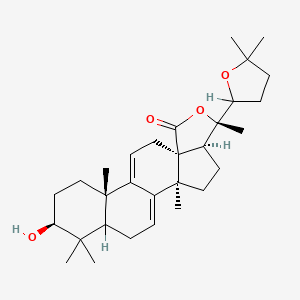
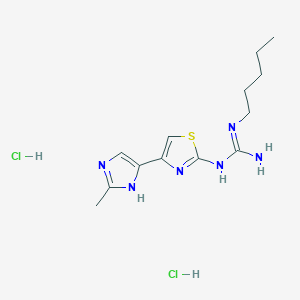
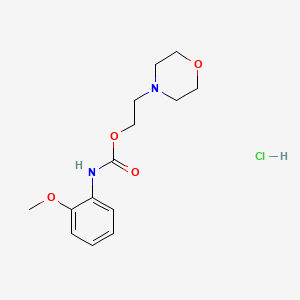

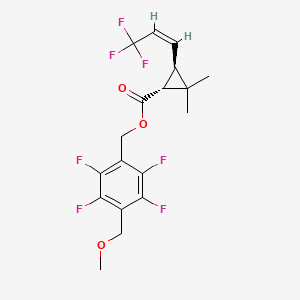
![(E)-but-2-enedioic acid;2-[3-(2-phenylphenoxy)propyl]-4,5-dihydro-1H-imidazole](/img/structure/B12771148.png)
